N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide
Description
N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide (Molecular Formula: C₁₂H₁₄N₄O; SMILES: C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)CN) is an acetamide derivative featuring a pyrazole ring linked to an aminomethyl-substituted phenyl group via an acetamide bridge. Its structure is characterized by:
- A pyrazole moiety (1H-pyrazol-1-yl), a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- An acetamide linker, facilitating structural flexibility and interaction with biological targets.
The compound is commercially available as a dihydrochloride salt (CID: 16787360), improving its aqueous solubility for pharmacological applications .
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-8-10-3-1-4-11(7-10)15-12(17)9-16-6-2-5-14-16/h1-7H,8-9,13H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLXSVMTBTXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-(aminomethyl)aniline with 2-(1H-pyrazol-1-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amide or pyrazole derivatives.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s analogs differ in substituents on the phenyl ring, heterocyclic systems, and appended functional groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The aminomethyl group in the target compound confers higher aqueous solubility compared to analogs with non-polar substituents (e.g., methyl in , dichlorophenyl in ). Its dihydrochloride salt form further enhances solubility .
- logP : The target compound’s logP is estimated to be ~1.2 (based on structural similarity), lower than dichlorophenyl analogs (~2.5–3.0) but higher than tetrazole derivatives (logP ~0.5) .
- Hydrogen Bonding: The aminomethyl group and acetamide linker enable hydrogen bonding with biological targets, contrasting with the halogenated or methylated analogs that rely on hydrophobic interactions .
Biological Activity
N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.27 g/mol
- CAS Number : 1052562-46-5
- Purity : Minimum 95% .
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes treatment. In vitro studies have shown promising IC50 values indicating strong inhibitory activity against PTP1B .
- Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, showing significant cytotoxicity and apoptosis induction .
Biological Activity Data Table
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Study on PTP1B Inhibition : A study synthesized several derivatives of pyrazole-based compounds, including this compound, to evaluate their potential as PTP1B inhibitors. The lead compound exhibited an IC50 value of 4.48 µM, demonstrating significant enzyme inhibition and suggesting potential therapeutic applications in managing diabetes .
- Anticancer Properties : Research focusing on pyrazole derivatives has shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.01 µM against MCF7 cells, showcasing the efficacy of pyrazole derivatives in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
